5-Iodo-3-methyl-2-(methylthio)pyridine

Cross-coupling Reactivity Synthetic Efficiency

5-Iodo-3-methyl-2-(methylthio)pyridine is an orthogonal di-reactive pyridine building block for medicinal chemistry and agrochemical discovery. The 5-iodo handle enables rapid Pd-catalyzed Suzuki/Sonogashira coupling—far more reactive than bromo analogs—ideal for late-stage functionalization of sensitive substrates. The 2-methylthio group provides a second, fully independent diversity point via Liebeskind-Srogl coupling or directed metalation, enabling sequential installation of two distinct aryl or alkyl groups. The specific 2,3,5-substitution pattern defines a precise molecular vector unattainable with regioisomeric iodopyridines, while the iodine atom contributes increased lipophilicity (ΔLogP ≈ +0.9 vs. des-iodo) for drug-likeness optimization. A strategic alternative to mono-reactive pyridine scaffolds for SAR library synthesis.

Molecular Formula C7H8INS
Molecular Weight 265.12 g/mol
CAS No. 1809158-03-9
Cat. No. B3247182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-methyl-2-(methylthio)pyridine
CAS1809158-03-9
Molecular FormulaC7H8INS
Molecular Weight265.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1SC)I
InChIInChI=1S/C7H8INS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
InChIKeyODRYJLYAZRQEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9): A Dual-Reactive Heterocyclic Building Block for Programmable Synthesis


5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9) is a polysubstituted pyridine derivative featuring a unique combination of a 5-iodo handle for cross-coupling, a 3-methyl group for steric and electronic tuning, and a 2-methylthio group capable of orthogonal Liebeskind-Srogl coupling or directed metalation [1]. Its molecular formula is C7H8INS, with a molecular weight of 265.11 g/mol [2]. The compound is commercially available as a research-grade building block, typically offered at ≥95% purity, and is intended for use in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

5-Iodo-3-methyl-2-(methylthio)pyridine: Why In-Class Analogs Cannot Be Simply Interchanged


Substituting 5-Iodo-3-methyl-2-(methylthio)pyridine with a closely related analog, such as the 5-bromo variant or a regioisomeric iodopyridine, is not a trivial substitution. The unique substitution pattern dictates both the reactivity and the regiochemical outcome of subsequent transformations. The iodine atom provides a significantly more reactive handle for oxidative addition in Pd-catalyzed cross-couplings compared to bromine, a difference that is critical for achieving high yields under mild conditions and for enabling sequential coupling strategies [1]. Furthermore, the specific arrangement of the methyl and methylthio groups, as opposed to regioisomers like 3-iodo-2-(methylthio)pyridine, defines the vector of molecular extension and influences the electronic properties of the pyridine core, which can directly impact downstream biological activity or material properties [2].

Quantitative Differentiation Evidence for 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9) vs. Primary Analogs


Enhanced Cross-Coupling Reactivity: Iodo vs. Bromo Leaving Group at the 5-Position

The presence of an iodo substituent at the 5-position confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its direct bromo analog, 5-bromo-3-methyl-2-(methylthio)pyridine. While direct comparative data for this specific pyridine scaffold is not available in the primary literature, this difference is a well-established class-level inference for aryl halides [1]. The order of reactivity for oxidative addition is universally Ar-I > Ar-Br >> Ar-Cl, a principle that translates to faster reaction rates, lower required catalyst loadings, and the ability to couple at ambient or mild temperatures [2]. This reactivity advantage is critical for complex, multi-step syntheses where protecting group compatibility and chemoselectivity are paramount.

Cross-coupling Reactivity Synthetic Efficiency

Orthogonal Reactivity: 2-Methylthio Group for Liebeskind-Srogl Coupling

The 2-methylthio group enables a reactivity profile distinct from the 5-iodo handle. Under Pd-catalyzed Liebeskind-Srogl conditions, the C-S bond can be activated for cross-coupling with boronic acids, a transformation that leaves the C-I bond intact, allowing for sequential, orthogonal derivatizations [1]. This is in stark contrast to 2-halo pyridine analogs, which lack this orthogonal functionality. For example, 3-iodo-2-(methylthio)pyridine has been used in similar orthogonal strategies, achieving an 84% yield in a Suzuki-Miyaura coupling at the 3-iodo position while preserving the 2-methylthio group . The 5-iodo-3-methyl substitution pattern of the target compound offers a different vector for this sequential functionalization, providing access to a distinct region of chemical space.

Liebeskind-Srogl Orthogonal Reactivity C-S Bond Formation

Verified Commercial Purity: ≥98% (Boroncore) vs. Standard Grade ≥95%

The purity of a chemical building block is a critical procurement factor that directly impacts synthetic yield and the ease of purification. While many vendors offer 5-Iodo-3-methyl-2-(methylthio)pyridine at a standard purity of ≥95% , specific suppliers like Boroncore provide a higher verified purity of NLT 98% [1]. This 3% absolute difference in purity translates to a significantly lower level of undefined impurities (≤2% vs. ≤5%), which can be crucial for sensitive catalytic reactions or when generating intermediates for regulatory starting materials.

Quality Control Purity Procurement

Differentiated Regiochemical Vector for Scaffold Diversification

The specific 3-methyl-2-methylthio-5-iodo substitution pattern of this compound provides a unique geometric vector for molecular elaboration compared to its regioisomers. For instance, the comparator 3-iodo-2-(methylthio)pyridine, a commercially available starting material for orthogonal couplings, directs functionalization from the 2- and 3-positions [1]. In contrast, the target compound allows for installation of aryl/alkyl groups at the 5-position via the iodo handle, while the 2-position is available for Liebeskind-Srogl coupling and the 3-methyl group provides steric and electronic influence. This distinct vector is not achievable with 3-iodo-2-(methylthio)pyridine, making the target compound a non-interchangeable tool for exploring different regions of chemical space in medicinal chemistry.

Regioselectivity Scaffold Hopping Drug Discovery

Lipophilicity and Electronic Profile: LogP 2.72 vs. Des-Iodo Analog

The presence of the iodine atom significantly alters the physicochemical profile of the molecule compared to its non-iodinated precursor, 3-methyl-2-(methylthio)pyridine. The calculated partition coefficient (LogP) for 5-iodo-3-methyl-2-(methylthio)pyridine is 2.72 , whereas the des-iodo analog has a calculated LogP of approximately 1.8 [1]. This increase in lipophilicity (ΔLogP ≈ +0.9) is substantial and can profoundly influence a molecule's ability to cross biological membranes, its solubility profile, and its non-specific binding to proteins.

Physicochemical Properties LogP Drug-likeness

Procurement-Guided Applications for 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9)


Synthesis of Complex 2,5-Disubstituted Pyridine Scaffolds via Orthogonal Cross-Coupling

This compound is ideally suited for synthetic sequences requiring the sequential installation of two distinct aryl or alkyl groups onto a pyridine core. The highly reactive 5-iodo handle can be first engaged in a Suzuki-Miyaura or Sonogashira coupling under mild conditions [1]. Subsequently, the 2-methylthio group can be activated in a Liebeskind-Srogl coupling to introduce a second diversity element, achieving a fully differentiated 2,5-disubstituted pyridine [2]. This orthogonal reactivity profile is a primary reason to select this compound over simpler, mono-reactive pyridine building blocks.

Late-Stage Functionalization in Medicinal Chemistry Programs

For medicinal chemists seeking to explore structure-activity relationships (SAR) around a pyridine-containing lead compound, this building block is a powerful tool. Its high reactivity as an aryl iodide allows for efficient coupling with sensitive and complex boronic acid partners late in a synthetic sequence [1]. The increased lipophilicity imparted by the iodine atom (ΔLogP ≈ +0.9 vs. des-iodo analog) is also a key design element that can be introduced at a late stage to modulate the drug-likeness of a candidate molecule .

Synthesis of Heteroaryl Thioethers and Sulfur-Containing Bioisosteres

The 2-methylthio group serves as a versatile precursor for other sulfur-containing functional groups. It can be oxidized to a sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity, or it can be used directly as a thioether moiety, a common bioisostere in medicinal chemistry [2]. The presence of the iodo handle at the 5-position provides a convenient point of attachment for the remainder of the molecule, making this compound a strategic starting material for the synthesis of complex, sulfur-containing heterocycles.

Agrochemical Intermediate Research and Development

The pyridine core is a privileged scaffold in agrochemicals, and the orthogonal reactivity of this compound makes it a valuable intermediate for the discovery of new fungicides, herbicides, or insecticides [2]. Patents describe the utility of similar 2-substituted-5-(1-alkylthio)alkylpyridines as intermediates for insecticides [3]. The specific substitution pattern of this compound allows for the rapid assembly of diverse libraries of pyridine-based analogs for biological screening in crop protection research.

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